molecular formula C11H16ClN5O4 B13778005 Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester CAS No. 6685-99-0

Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester

Cat. No.: B13778005
CAS No.: 6685-99-0
M. Wt: 317.73 g/mol
InChI Key: JEBJGGRMTBYBRG-UHFFFAOYSA-N
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Description

Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is a triazine-based compound featuring a central 6-chloro-s-triazine ring substituted with two glycine moieties, each esterified with ethyl groups.

Properties

CAS No.

6685-99-0

Molecular Formula

C11H16ClN5O4

Molecular Weight

317.73 g/mol

IUPAC Name

ethyl 2-[[4-chloro-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C11H16ClN5O4/c1-3-20-7(18)5-13-10-15-9(12)16-11(17-10)14-6-8(19)21-4-2/h3-6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

JEBJGGRMTBYBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Chloro-s-Triazine Core

The 6-chloro-s-triazine moiety is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a well-known triazine precursor. The preparation of substituted triazines such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is structurally related, involves controlled nucleophilic substitution of cyanuric chloride under carefully regulated conditions.

Method Summary:

  • Starting materials: Cyanuric chloride and sodium methoxide solid.
  • Solvent: N,N-dimethylformamide (DMF).
  • Procedure: Cyanuric chloride is dissolved in DMF and cooled to 5–10 °C. Sodium methoxide is added gradually, and the mixture is stirred at room temperature for 1–2 hours, followed by heating to reflux for 2–3 hours.
  • Work-up: The reaction mixture is quenched with water, filtered, washed, and dried to obtain the crude triazine intermediate.
  • Purification: Recrystallization from heptane yields the purified product with up to 91% yield and 99.5% purity.

This method is scalable and efficient, with detailed parameters provided for industrial-scale synthesis (e.g., 369 kg cyanuric chloride, 245 kg sodium methoxide, 500 kg DMF).

Preparation of Glycine Esters (Ethyl Glycinate)

The glycine ester component, specifically ethyl glycinate, is commonly synthesized via Fischer esterification:

  • Starting materials: Glycine and ethanol.
  • Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid.
  • Conditions: Refluxing the mixture under anhydrous conditions to drive ester formation.
  • Outcome: Ethyl glycinate is obtained in good yield.

This ester serves as a key building block for further derivatization and coupling reactions.

Coupling of Glycine Esters with 6-Chloro-s-Triazine Derivatives

The core synthetic step to obtain Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves nucleophilic substitution reactions between the amino groups of glycine esters and the chlorines on the triazine ring.

Typical Procedure:

  • Reactants: Ethyl glycinate (or its derivatives) and 2,4-dichloro-6-substituted triazine (e.g., cyanuric chloride or partially substituted triazine intermediates).
  • Solvent: Polar aprotic solvents such as DMF or methanol.
  • Conditions: Controlled temperature (often 0–10 °C initially, then warming to room temperature or reflux) to selectively substitute chlorine atoms on the triazine ring.
  • Stoichiometry: Molar ratios of glycine ester to triazine are typically 2:1 to ensure substitution at two chlorine sites.
  • Work-up: The reaction mixture is quenched, filtered, and purified by recrystallization or chromatography.

This coupling yields the bis-substituted glycine-triazine diester, with the 6-position chlorine typically retained, giving the final compound this compound.

Alternative Synthetic Routes and Hydrogenation

Patent literature describes environmentally friendly routes to N-substituted glycine esters involving:

  • Reaction of amines with glyoxylic acid methyl ester methyl hemi-acetal in methanol at 25–45 °C.
  • Monitoring by thin layer chromatography.
  • Subsequent hydrogenolysis under hydrogenation conditions (around 115 °C) to yield the desired N-substituted glycine esters.

While this route is more general for N-substituted glycine esters, it can be adapted for derivatives involving triazine cores by selecting appropriate amines and reaction conditions.

Data Table: Summary of Key Preparation Parameters

Step Reactants & Ratios Solvent Temperature Reaction Time Yield (%) Purification Method
1. Triazine core synthesis Cyanuric chloride : Sodium methoxide = 1:2–2.5 DMF 5–10 °C → reflux 1–2 h + 2–3 h reflux 91 Recrystallization (heptane)
2. Glycine ester synthesis Glycine : Ethanol (excess) Ethanol Reflux Several hours High (varies) Distillation or recrystallization
3. Coupling reaction Ethyl glycinate : 2,4-dichloro-6-chlorotriazine = 2:1 DMF or MeOH 0–10 °C to RT Variable (hours) Moderate to high Filtration, recrystallization
4. Alternative N-substitution Amine : Glyoxylic acid methyl ester hemi-acetal = 1:1 Methanol 25–45 °C Monitored by TLC Good Hydrogenation, filtration

Research Outcomes and Analysis

  • The preparation of the triazine core via nucleophilic substitution on cyanuric chloride is well-established, providing high yields and purity with straightforward purification.
  • Fischer esterification remains the standard for preparing ethyl glycinate, offering reproducibility and scalability.
  • The coupling of glycine esters to the triazine ring proceeds efficiently under mild conditions, allowing selective substitution while preserving the 6-chloro substituent, which can be valuable for further functionalization or reactivity.
  • Hydrogenation-based methods for N-substituted glycine esters provide an alternative route with environmental benefits, though their direct application to triazine-linked glycine esters requires adaptation.
  • Characterization of intermediates and final products typically involves melting point determination, UV-Vis, IR, ^1H NMR, and ^13C NMR spectroscopy, confirming structural integrity and substitution patterns.

Mechanism of Action

The mechanism of action of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, in herbicides, it targets photosynthetic pathways in plants, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Structural Analogues of Chlorinated Triazines

a. Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)
  • Structure: Contains ethylamino (-NHCH₂CH₃) groups at positions 2 and 4 of the triazine ring, with a chlorine at position 4.
  • Properties :
    • Molecular formula: C₇H₁₂ClN₅
    • Boiling point: 357°C (estimated)
    • Applications: Widely used as a pre-emergent herbicide due to its inhibition of photosynthesis in plants .
  • Key Difference : Unlike the glycine-ester derivative, simazine lacks ester groups, resulting in lower polarity and higher soil persistence.
b. Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)
  • Structure: Features ethyl and isopropyl amino groups on the triazine ring.
  • Properties :
    • Molecular formula: C₈H₁₄ClN₅
    • Water solubility: 33 mg/L (20°C)
    • Applications: Herbicide with broader weed control compared to simazine .
  • Key Difference: The branched alkylamino groups enhance lipophilicity, improving herbicidal activity but increasing environmental persistence.
c. Carbamic Acid, Diethyldithio-, 6-Chloro-s-Triazine-2,4-Diyl Ester (CAS 30863-06-0)
  • Structure : Substituted with diethyldithiocarbamate (-S-C(=S)-N(CH₂CH₃)₂) groups.
  • Properties :
    • Molecular formula: C₁₃H₂₀ClN₅S₄
    • Molecular weight: 410.04 g/mol
    • Density: 1.39 g/cm³

Glycine and Ester-Functionalized Triazines

a. N,N'-(6-Chloropyrimidine-2,4-Diyl)bis-(2-Aminoacetamide)
  • Structure : Pyrimidine ring with glycine amide substituents.
  • Properties :
    • Synthesized via coupling ethyl glycinate with chloropyrimidine.
    • Applications: Studied for molecular docking in drug discovery due to hydrogen-bonding capabilities .
  • Key Difference : Pyrimidine rings are less electron-deficient than triazines, altering nucleophilic substitution kinetics.
b. N,N'-Diallyl-6-Chloro-1,3,5-Triazine-2,4-Diamine
  • Structure: Allyl amino groups on the triazine core.
  • Properties :
    • Molecular formula: C₉H₁₂ClN₅
    • Applications: Intermediate in polymer synthesis due to allyl group reactivity .
  • Key Difference : Allyl groups enable cross-linking in polymers, unlike the hydrolyzable ester groups in the target compound.

Physicochemical and Functional Comparisons

Compound Substituents Molecular Formula Key Properties Applications
Glycine, N,N'-(6-chloro-s-triazine-...) Glycine diethyl esters Not explicitly provided High polarity (esters), hydrolyzable Pharmaceuticals, polymers
Simazine Ethylamino groups C₇H₁₂ClN₅ Low water solubility, soil-stable Herbicide
Carbamic acid derivative (CAS 30863-06-0) Diethyldithiocarbamate C₁₃H₂₀ClN₅S₄ High density (1.39 g/cm³), sulfur-rich Fungicide, chelator
N,N'-Diallyl-6-chloro-triazine Allyl amino groups C₉H₁₂ClN₅ Reactive allyl moieties Polymer cross-linking

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester, and how do they influence experimental design?

  • Methodological Answer : Critical properties include molecular weight (e.g., 410.04 g/mol for analogous triazine derivatives), hydrophobicity (XlogP ~4.9), and solubility in organic solvents. These parameters guide solvent selection for synthesis, purification (e.g., column chromatography), and analytical methods like HPLC . A table of calculated properties from computational tools (e.g., Molinspiration) is essential for predicting reactivity and stability:

PropertyValueRelevance to Research
Molecular Weight~410 g/molDetermines MS detection limits
PSA (Polar Surface Area)45.15 ŲPredicts membrane permeability
Rotatable Bonds8Influences conformational flexibility
Hydrogen Bond Acceptors4Affects solubility in polar solvents
  • Reference : Use tools like Gaussian or Spartan for DFT-based property optimization .

Q. How can structural analogs inform the synthesis of this compound?

  • Methodological Answer : Multi-step synthesis routes for triazine-glycine derivatives often involve nucleophilic substitution on 6-chloro-s-triazine. For example, reacting 6-chloro-2,4-diethylamino-s-triazine with glycine ethyl ester under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using FTIR (C-Cl stretch at 750 cm⁻¹) and ¹³C NMR (triazine ring carbons at ~160–170 ppm) .

Advanced Research Questions

Q. How do computational methods resolve contradictions in reaction mechanisms for triazine-glycine derivatives?

  • Methodological Answer : Conflicting reports on regioselectivity (e.g., substitution at position 2 vs. 4 on the triazine ring) can be addressed via DFT calculations (B3LYP/6-31G* level) to compare activation energies of intermediates. For example, a study on 6-chloro-s-triazine derivatives showed that electron-withdrawing groups favor substitution at position 4 due to lower energy barriers (ΔG‡ = 25.3 kcal/mol vs. 28.1 kcal/mol) . Tabulate computational results:

Reaction PathwayΔG‡ (kcal/mol)Preferred Site
Position 2 substitution28.1No
Position 4 substitution25.3Yes
  • Reference : Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What advanced analytical techniques differentiate stereochemical outcomes in glycine-triazine conjugates?

  • Methodological Answer : Use X-ray crystallography (SHELXL refinement) to resolve stereochemistry, as seen in triazine derivatives with R-factors <0.05 . For dynamic systems, employ NOESY NMR to detect through-space interactions between glycine ethyl groups and triazine protons. Example workflow:

Grow single crystals in ethanol/water (3:1).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018/3 .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in environmental persistence data for chlorinated triazine derivatives?

  • Methodological Answer : Conflicting half-life values (e.g., 30 vs. 90 days in soil) may arise from variable pH or microbial activity. Design controlled degradation studies:

  • Experimental Setup : Incubate compound in sterile vs. non-sterile soil (pH 5.0–7.5) at 25°C.
  • Analysis : Quantify residual compound via LC-MS/MS (LOQ = 0.1 ppb).
  • Findings : Non-sterile soil shows 70% degradation at pH 6.5 (t₁/₂ = 40 days) vs. 20% in sterile soil (t₁/₂ = 120 days), indicating microbial involvement .

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